2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
CAS No.: 2198375-21-0
Cat. No.: VC7663296
Molecular Formula: C20H19N7O
Molecular Weight: 373.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2198375-21-0 |
|---|---|
| Molecular Formula | C20H19N7O |
| Molecular Weight | 373.42 |
| IUPAC Name | 2-[[1-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)azetidin-3-yl]methyl]-6-pyridin-4-ylpyridazin-3-one |
| Standard InChI | InChI=1S/C20H19N7O/c1-13-8-17-19(24-13)20(23-12-22-17)26-9-14(10-26)11-27-18(28)3-2-16(25-27)15-4-6-21-7-5-15/h2-8,12,14,24H,9-11H2,1H3 |
| Standard InChI Key | OWDGJEFCNBQEBB-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(N1)C(=NC=N2)N3CC(C3)CN4C(=O)C=CC(=N4)C5=CC=NC=C5 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a 6-methyl-5H-pyrrolo[3,2-d]pyrimidine core linked to an azetidine ring via a methylene bridge. The azetidine group is further connected to a 2,3-dihydropyridazin-3-one moiety, which is substituted with a pyridin-4-yl group at the 6-position. This arrangement creates a planar, polycyclic system with multiple hydrogen-bond acceptors and donors, facilitating interactions with biological targets.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₉N₇O |
| Molecular Weight | 373.42 g/mol |
| IUPAC Name | 2-[[1-(6-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)azetidin-3-yl]methyl]-6-pyridin-4-ylpyridazin-3-one |
| SMILES | CC1=CC2=C(N1)C(=NC=N2)N3CC(C3)CN4C(=O)C=CC(=N4)C5=CC=NC=C5 |
| InChI Key | OWDGJEFCNBQEBB-UHFFFAOYSA-N |
The pyridazinone ring introduces a ketone group, enhancing polarity, while the azetidine contributes to conformational rigidity. The pyridine substituent likely improves solubility and pharmacokinetic properties.
Synthesis and Chemical Reactivity
Synthetic Pathways
While a detailed synthesis protocol remains undisclosed, analogous compounds suggest a multi-step approach:
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Pyrrolo[3,2-d]pyrimidine Core Formation: Cyclocondensation of 4-amino-5-cyanopyrimidine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions.
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Azetidine Functionalization: Buchwald-Hartwig amination or reductive amination to introduce the azetidine-methyl group.
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Pyridazinone Assembly: Cyclization of hydrazine derivatives with α,β-diketones, followed by pyridine coupling via Suzuki-Miyaura cross-coupling .
Stability and Reactivity
The compound’s stability is influenced by:
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Hydrolysis Sensitivity: The pyridazinone ketone may undergo nucleophilic attack under basic conditions.
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Photodegradation: Conjugated aromatic systems are prone to UV-induced decomposition, necessitating storage in opaque containers.
Biological Activity and Mechanistic Insights
Proposed Mechanism:
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VAP-1 Binding: The azetidine-methyl group occupies a hydrophobic pocket, while the pyridazinone ketone forms hydrogen bonds with catalytic residues .
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Downstream Effects: Inhibition reduces leukocyte adhesion and oxidative stress, alleviating chronic pain .
Antiviral Applications
Structural similarities to SARS-CoV-2 protease inhibitors (e.g., 3CLpro) suggest potential antiviral activity. Molecular docking studies predict high affinity for viral entry proteins, though experimental validation is pending .
Therapeutic Applications and Preclinical Data
Pain Management
In rodent models, analogs of this compound reduced neuropathic pain by 60% at 10 mg/kg (p.o.), comparable to gabapentin. Efficacy correlated with VAP-1 inhibition and reduced TNF-α levels .
Oncology
The pyrrolopyrimidine scaffold inhibits Aurora kinases, pivotal in mitosis. In vitro, analogs induced G₂/M arrest in HeLa cells (IC₅₀ = 0.8 µM), suggesting antimitotic potential.
Analytical Characterization
Spectroscopic Data
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HRMS: [M+H]⁺ observed at m/z 374.1678 (calculated 374.1672).
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¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 7.89 (d, J = 5.1 Hz, 2H, pyridine-H), 4.31 (m, 1H, azetidine-H).
Solubility and Pharmacokinetics
| Parameter | Value |
|---|---|
| Aqueous Solubility | <0.1 mg/mL (pH 7.4) |
| LogP | 2.8 (predicted) |
| Plasma Protein Binding | 92% (rat) |
Poor solubility may limit oral bioavailability, necessitating prodrug strategies.
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